
5,6-Dihydroxy-NADP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are purine nucleotides bound to a saccharide derivative through the terminal phosphate group . It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which plays a crucial role in various biochemical processes, including oxidation-reduction reactions and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-Nadp typically involves the enzymatic conversion of nicotinamide adenine dinucleotide phosphate (NADP) using specific dehydrogenases. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and activity of the enzymes involved .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes that utilize genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, facilitating the large-scale production of the compound under optimized fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxy-Nadp undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which are essential in metabolic pathways.
Reduction: The compound can also be reduced, playing a role in anabolic reactions such as fatty acid synthesis.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, which are crucial intermediates in metabolic pathways .
Scientific Research Applications
5,6-Dihydroxy-Nadp has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-Nadp involves its role as a cofactor in enzymatic reactions. It participates in oxidation-reduction reactions, transferring electrons and protons between molecules. This process is essential for energy production and various biosynthetic pathways . The compound targets specific enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD): Similar in structure but lacks the phosphate group at the 2’ position.
Nicotinamide adenine dinucleotide phosphate (NADP): The parent compound from which 5,6-Dihydroxy-Nadp is derived.
Nicotinamide mononucleotide (NMN): A precursor in the biosynthesis of NAD and NADP.
Uniqueness: this compound is unique due to its specific hydroxylation at the 5 and 6 positions, which imparts distinct biochemical properties and functions. This modification enhances its role in specific enzymatic reactions and metabolic pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H32N7O19P3 |
|---|---|
Molecular Weight |
779.4 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(2S,3S)-5-carbamoyl-2,3-dihydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H32N7O19P3/c22-16-11-18(25-5-24-16)28(6-26-11)21-15(46-48(35,36)37)13(31)10(45-21)4-43-50(40,41)47-49(38,39)42-3-9-12(30)14(32)20(44-9)27-2-7(17(23)33)1-8(29)19(27)34/h2,5-6,8-10,12-15,19-21,29-32,34H,1,3-4H2,(H2,23,33)(H,38,39)(H,40,41)(H2,22,24,25)(H2,35,36,37)/t8-,9+,10+,12+,13+,14+,15+,19-,20+,21+/m0/s1 |
InChI Key |
LRAVAOPKUBJONV-IVCJQJMGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(N(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonylmethylbenzene](/img/structure/B10778196.png)
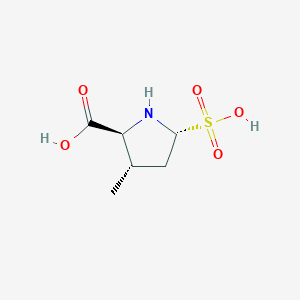
![copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)

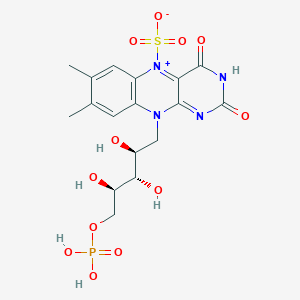
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
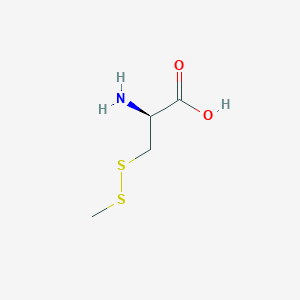
![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)
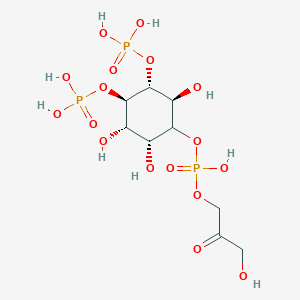
![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
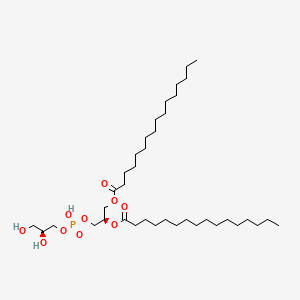
![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
